molecular formula C16H16N2O3 B15149441 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide

Cat. No.: B15149441
M. Wt: 284.31 g/mol
InChI Key: ASCNVTSWVQOMQT-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide is a synthetic compound featuring a 5-methoxyindole core linked via an ethyl group to a furan-2-carboxamide moiety. The compound has been identified in psychoactive contexts, marketed under names like 5-MeO-DALT, and is associated with hallucinogenic effects due to structural similarities to tryptamine derivatives .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H16N2O3/c1-20-12-4-5-14-13(9-12)11(10-18-14)6-7-17-16(19)15-3-2-8-21-15/h2-5,8-10,18H,6-7H2,1H3,(H,17,19)

InChI Key

ASCNVTSWVQOMQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Furan-2-carboxamide Group: The final step involves the coupling of the indole derivative with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )
  • Structure : Replaces the 5-methoxyindole-ethyl group with a 5-fluoroindole-2-carboxamide linked to a benzoylphenyl substituent.
  • Synthesis : Prepared via sodium ethoxide-catalyzed condensation, yielding a yellow solid (m.p. 249–250°C) with distinct NMR shifts (e.g., δ 12.33 ppm for NHCO) .
D-24851 ()
  • Structure : N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide, featuring a chlorobenzyl-indole-glyoxylamide scaffold.
  • Key Differences : The glyoxylamide bridge and pyridinyl group confer microtubule-destabilizing activity, unlike the furan carboxamide in the target compound.

Furan Carboxamide Derivatives

N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide ()
  • Structure : Furan carboxamide linked to a phenyl-sulfonylpiperazine group.
  • Activity : Identified in docking studies as a candidate antiviral agent .
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()
  • Structure: Combines a chromen-4-one and thiazolidinone with furan carboxamide.
  • Key Differences: The chromen-thiazolidinone system may confer antioxidant or anti-inflammatory activity, diverging from the indole-based target compound.
  • Crystallography : Single-crystal X-ray data (R factor = 0.049) confirm planar furan-carboxamide geometry .

Psychoactive Analogues

5-MeO-DALT ()
  • Structure : N,N-diallyl variant of the target compound, replacing the furan carboxamide with a diallylamine group.
  • Key Differences: The diallylamine moiety enhances serotonin receptor (5-HT2A) binding, typical of hallucinogens.
  • Activity : Marketed as a psychedelic with shorter duration than classical tryptamines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide C₁₆H₁₇N₂O₃ 285.32 5-Methoxyindole, ethyl, furan carboxamide Psychoactive
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ 358.37 5-Fluoroindole, benzophenone Potential kinase inhibitor
D-24851 C₂₂H₁₈ClN₃O₂ 399.85 Chlorobenzyl-indole-glyoxylamide Antitumor
N-[4-[2-(4-(4-Methylphenyl)sulfonylpiperazin-1-yl)-2-oxoethoxy]phenyl]furan-2-carboxamide C₂₅H₂₆N₃O₆S 520.56 Sulfonylpiperazine, furan carboxamide Antiviral (docking study)

Discussion of Key Findings

  • Structural-Activity Relationships (SAR): Indole Substitution: 5-Methoxy or 5-fluoro groups on indole modulate receptor affinity and metabolic stability. The methoxy group in the target compound may enhance blood-brain barrier penetration compared to fluoro analogues . Linker and Carboxamide: Ethyl linkers (vs. Furan carboxamides exhibit diverse binding modes, as seen in antiviral vs. psychoactive applications .
  • Biological Implications :
    • The target compound’s psychoactivity contrasts with antitumor (D-24851) or antibacterial (naphthofuran derivatives) activities of analogues, underscoring the impact of substituents on biological pathways .

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